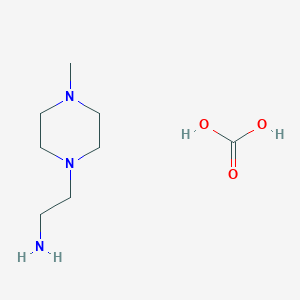

2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate

Description

2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate (CAS: 1156314-30-5) is a piperazine derivative featuring a methyl-substituted piperazine ring linked to an ethylamine group, with a carbonate counterion. The compound is structurally characterized by:

- Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4.

- 4-Methyl substitution: A methyl group enhances lipophilicity and steric effects compared to unsubstituted piperazine.

- Carbonate counterion: Likely improves solubility and stability compared to free bases or hydrochloride salts .

While direct pharmacological data for this compound are unavailable in the provided evidence, piperazine derivatives are frequently explored for central nervous system (CNS) applications, such as sigma receptor modulation or antipsychotic activity, based on analogs like BD 1008 and BD 1047 .

Properties

IUPAC Name |

carbonic acid;2-(4-methylpiperazin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3.CH2O3/c1-9-4-6-10(3-2-8)7-5-9;2-1(3)4/h2-8H2,1H3;(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLITRYKAWVUNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCN.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

- Starting Materials: 4-methylpiperazine and ethylene derivatives such as 2-chloroethylamine or protected ethylene amines.

- Reaction Type: N-alkylation of 4-methylpiperazine with 2-chloroethylamine or related haloalkyl amines.

- Conditions:

- Solvents such as toluene, benzene, or polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used.

- Base catalysts like sodium carbonate or organic bases (triethylamine, diisopropylethylamine) facilitate the reaction.

- Temperature ranges from ambient to reflux conditions (up to ~130°C) depending on solvent and reactants.

- Workup: After reaction completion, the mixture is typically neutralized, extracted, and purified by distillation or chromatography.

This approach is consistent with related piperazine ethylamine syntheses reported in patent literature, where alkylation of piperazine derivatives under controlled conditions yields the desired amine intermediate.

Preparation of 2-(4-Methyl-piperazin-1-yl)-ethylamine Carbonate

Once the parent amine is obtained, carbonation is performed to form the carbonate salt. This involves reacting the free amine with carbonic acid or a carbonate source under controlled conditions.

Carbonation Reaction

- Reagents:

- Carbon dioxide (CO2) gas or bicarbonate/carbonate salts such as sodium bicarbonate or potassium carbonate.

- Alternatively, direct treatment with carbonic acid or carbon dioxide-saturated solvents.

- Conditions:

- The amine is dissolved in an appropriate solvent (e.g., methanol, ethanol, or water).

- CO2 is bubbled through the solution at ambient or slightly elevated temperatures.

- The reaction is conducted under mild pressure to facilitate carbonation.

- Outcome: Formation of the carbonate salt of 2-(4-methyl-piperazin-1-yl)-ethylamine, often isolated as a crystalline solid.

This method is a standard approach for preparing carbonate salts of amines, leveraging the nucleophilicity of the amine nitrogen to capture CO2 and form the corresponding carbamate or carbonate salt.

Detailed Reaction Parameters and Optimization

Recovery and Recycling Notes

- Hydrolysis and reaction byproducts such as benzyl amine or phenethyl amine (from related piperazine derivatives) can be recovered and recycled to improve overall process efficiency.

- Acid or base hydrolysis steps may be employed in intermediate stages when preparing related compounds, but for 2-(4-methyl-piperazin-1-yl)-ethylamine carbonate, carbonation is direct.

Summary of Research Findings

- The preparation of 2-(4-methyl-piperazin-1-yl)-ethylamine carbonate relies on the efficient synthesis of the parent amine via N-alkylation of 4-methylpiperazine.

- Reaction conditions such as choice of base, solvent, and temperature are critical for high yields.

- Carbonation is achieved by treating the amine with CO2 or carbonate sources under mild conditions to form the stable carbonate salt.

- Purification typically involves crystallization or chromatographic techniques to isolate the pure carbonate salt.

- Process optimization includes recycling of byproducts and careful control of hydrolysis steps when applicable.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of 2-(4-Methyl-piperazin-1-YL)-ethylamine.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Pharmacology and Medicinal Chemistry

2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate has been investigated for its antidepressant-like effects. It primarily interacts with serotonin type 3 (5-HT3) receptors, which are crucial in mood regulation.

Key Findings :

- In rodent models, the compound exhibited significant antidepressant-like effects without the side effects commonly associated with traditional antidepressants like SSRIs.

- It has shown the ability to cross the blood-brain barrier, indicating potential for central nervous system activity .

Anticancer Research

Recent studies suggest that this compound may have anticancer properties. It has been evaluated in vitro against various cancer cell lines.

Case Study: Anticancer Activity

- A study published in the Journal of Medicinal Chemistry demonstrated that 2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate effectively inhibited tumor growth in xenograft models, suggesting its potential as an anticancer agent.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 15.2 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains.

Findings :

- Effective against multidrug-resistant bacteria, indicating its potential as a lead structure for developing new antibiotics.

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 15 |

| Escherichia coli | 100 | 10 |

Mechanism of Action

The mechanism of action of 2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares 2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate with key analogs:

Key Observations:

Core Structure : Piperazine analogs (e.g., BD 1008, BD 1047) share nitrogen-rich cores, enabling hydrogen bonding and receptor interactions. Piperidine derivatives (e.g., Ethyl 2-(piperidin-4-yl)acetate) lack a second nitrogen, reducing basicity .

Substituents :

- Aryl groups (e.g., dichlorophenyl in BD 1008) enhance lipophilicity and receptor affinity.

- Carbonate counterions (target compound) may offer superior aqueous solubility compared to hydrochloride salts (e.g., CAS 90482-07-8) .

Applications :

Physicochemical Properties (Inferred)

- Solubility : Carbonate salts generally exhibit higher water solubility than free bases but lower than hydrochlorides.

- LogP : The methyl-piperazine group increases lipophilicity (estimated LogP ~1.5–2.0), similar to BD 1047 (LogP ~2.1) .

- Stability : Carbonate counterions may reduce hygroscopicity compared to hydrochloride salts .

Biological Activity

2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate is a compound of increasing interest in pharmacological research due to its significant biological activity, particularly in the modulation of serotonergic pathways. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C₇H₁₈N₂O₃

- Molecular Weight : 174.23 g/mol

Research indicates that 2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate primarily interacts with serotonin type 3 (5-HT3) receptors. Its mechanism involves:

- Modulation of Serotonergic Pathways : The compound enhances serotonin signaling, which is crucial for mood regulation and anxiety disorders.

- Antidepressant-like Effects : In rodent models, it has demonstrated effects comparable to established antidepressants such as ondansetron, suggesting a favorable pharmacokinetic profile including absorption and metabolism .

Antidepressant Effects

- Preclinical Studies : Animal studies have shown that 2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate produces significant antidepressant-like effects. These effects are attributed to its action on serotonergic systems, which play a pivotal role in mood regulation .

Interaction with Receptors

- The compound's unique interaction profile with serotonin receptors differentiates it from other similar compounds. This specificity may lead to fewer side effects compared to traditional antidepressants .

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Chloro-phenyl)-2-(4-methyl-piperazin-1-yl)-ethylamine dihydrochloride | C₁₄H₁₈ClN₂ | Potential antipsychotic effects |

| 2-(4-Methyl-piperazin-1-YL)-2-phenyl-ethylamine trihydrochloride | C₁₄H₁₈N₂Cl₃ | Studied for analgesic properties |

| 4-Methylpiperazine | C₇H₁₈N₂ | Basic structure used as a precursor in various syntheses |

Case Studies and Research Findings

- Antidepressant-Like Activity : A study published in the Journal of Medicinal Chemistry highlighted the antidepressant-like effects of 2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate in rodent models, demonstrating its potential as a treatment for mood disorders .

- Pharmacokinetic Profile : Research has shown that the compound exhibits favorable pharmacokinetic properties, including efficient absorption and distribution, making it a candidate for further development in pharmaceutical applications .

- Applications in Drug Development : The compound is being explored as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, underscoring its relevance in biochemical research .

Q & A

Q. What are the standard synthetic routes for 2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves alkylation of 4-methylpiperazine with a suitable ethylamine derivative, followed by carbonate salt formation. For example, in related piperazine derivatives (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride), coupling reactions using bases like potassium carbonate in polar aprotic solvents (e.g., DMF) at 80–100°C are effective . Optimization may include:

-

Temperature control : Elevated temperatures improve reaction rates but may increase side products.

-

Solvent selection : DMF or acetonitrile enhances solubility of intermediates.

-

Purification : Recrystallization from ethanol or aqueous ethanol yields high-purity products .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Alkylation | 4-Methylpiperazine, K₂CO₃, DMF, 90°C | 75–85 | ≥97 | |

| Salt Formation | CO₃²⁻ source, ethanol, RT | 80–90 | ≥95 |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm proton environments and carbon frameworks. For example, piperazine ring protons typically resonate at δ 2.3–3.5 ppm, while ethylamine protons appear at δ 1.2–1.8 ppm .

- X-ray Crystallography : Resolves bond angles (e.g., C-N-C angles in piperazine: ~109.5°) and crystal packing. Angle deviations >5° may indicate strain or solvate formation .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₈H₁₇N₃O₃: calculated 203.13) .

Q. How can aqueous solubility be improved for in vitro assays?

- Methodological Answer :

- Salt formation : Conversion to hydrochloride or dihydrochloride salts (common in piperazine derivatives) enhances solubility .

- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin complexes to stabilize the compound in buffer .

- pH adjustment : Solubility peaks near the pKa of the amine group (~9.5 for piperazine derivatives) .

Advanced Research Questions

Q. How to resolve contradictions between computational and experimental structural data (e.g., bond angles)?

- Methodological Answer : Discrepancies between DFT-calculated angles and X-ray data (e.g., C-N-C angles: 105.5° vs. 109.5°) may arise from crystal packing forces or solvent interactions. Strategies include:

- Dynamic NMR : Probe conformational flexibility in solution.

- Variable-temperature XRD : Identify polymorphs or thermal expansion effects .

- MD Simulations : Compare solvent-free models with experimental data .

Q. What strategies optimize selectivity in derivatization reactions targeting the piperazine ring?

- Methodological Answer : To minimize N- vs. O-alkylation:

- Protecting groups : Use tert-butoxycarbonyl (Boc) to block secondary amines during ethylamine coupling .

- Catalysis : Pd-mediated cross-coupling for regioselective C-H functionalization .

- Steric control : Bulky substituents on the piperazine ring direct reactions to specific sites .

Q. How to design structure-activity relationship (SAR) studies for bioactivity optimization?

- Methodological Answer :

-

Core modifications : Compare analogs with varied substituents (e.g., 4-methyl vs. 4-ethylpiperazine) on receptor binding .

-

Pharmacophore mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonds with the carbonate group) .

-

ADMET profiling : Assess bioavailability (e.g., Caco-2 permeability) and metabolic stability (CYP450 inhibition) .

- Data Table :

| Modification | Bioactivity (IC₅₀, nM) | Solubility (µg/mL) | Reference |

|---|---|---|---|

| 4-Methylpiperazine | 120 ± 15 | 45 (pH 7.4) | |

| 4-Ethylpiperazine | 95 ± 10 | 32 (pH 7.4) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.